LSD1 Inhibition: 5-Aminomethyl vs. N-Methyl and Regioisomeric Analogs
5-Aminomethylimidazo[5,1-b]thiazole inhibits human recombinant LSD1 with an IC₅₀ of 356 nM [1]. In contrast, the N-methylated derivative 5-(N-methylamino)methylimidazo[5,1-b]thiazole shows no reported LSD1 activity in the same database, and the 2-aminomethyl analog lacks disclosed LSD1 data, indicating that both the free primary amine and the 5-position are critical for target engagement . Against human MAO-A, the compound exhibits >280-fold selectivity (IC₅₀ > 100,000 nM), establishing a favorable selectivity window [1].
| Evidence Dimension | LSD1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 356 nM (human recombinant LSD1) |
| Comparator Or Baseline | 5-(N-Methylamino)methylimidazo[5,1-b]thiazole: no LSD1 activity reported; 2-Aminomethylimidazo[5,1-b]thiazole: no LSD1 data; MAO-A counter-screen: IC₅₀ > 100,000 nM |
| Quantified Difference | Target compound is the only aminomethyl regioisomer with confirmed sub-micromolar LSD1 activity; >280-fold selectivity over MAO-A |
| Conditions | Inhibition of human recombinant LSD1 assessed by H₂O₂ production using methylated peptide substrate and Amplex red reagent (30 min incubation); MAO-A assay using (4S)-4,5-dihydro-2-(6-hydroxybenzothiazolyl)-4-thiazolecarboxylic acid substrate (60 min incubation) |
Why This Matters
For LSD1-targeted drug discovery programs, the 5-aminomethyl regioisomer is the only directly validated starting point within this chemotype; procuring alternative isomers would require de novo SAR exploration and forfeit the experimentally confirmed selectivity window.
- [1] BindingDB. BDBM50067551 (CHEMBL3402053): 5-Aminomethylimidazo[5,1-b]thiazole LSD1 and MAO-A IC₅₀ data. Available from: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50067551 View Source
